molecular formula C10H16N4Zn+2 B11759607 Monozinc(II) bis(2-ethyl-1H-imidazole)

Monozinc(II) bis(2-ethyl-1H-imidazole)

Cat. No.: B11759607
M. Wt: 257.6 g/mol
InChI Key: XPKATAROURDKHM-UHFFFAOYSA-N
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Description

Zinc(2+) bis(2-ethyl-1H-imidazole) is a coordination compound that features zinc ions coordinated with two 2-ethyl-1H-imidazole ligands Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc(2+) bis(2-ethyl-1H-imidazole) typically involves the reaction of zinc salts, such as zinc chloride or zinc acetate, with 2-ethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction can be represented as follows:

ZnCl2+2C5H8N2Zn(C5H8N2)2Cl2\text{ZnCl}_2 + 2 \text{C}_5\text{H}_8\text{N}_2 \rightarrow \text{Zn(C}_5\text{H}_8\text{N}_2)_2\text{Cl}_2 ZnCl2​+2C5​H8​N2​→Zn(C5​H8​N2​)2​Cl2​

In this reaction, zinc chloride reacts with 2-ethyl-1H-imidazole to form the desired coordination compound. The reaction mixture is typically stirred for several hours to ensure complete complexation. The product can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of zinc(2+) bis(2-ethyl-1H-imidazole) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Zinc(2+) bis(2-ethyl-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation and Reduction: The zinc center can participate in redox reactions, although the imidazole ligands typically remain unchanged.

    Substitution: The imidazole ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the substituents.

    Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in reactions involving zinc(2+) bis(2-ethyl-1H-imidazole) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic or basic pH.

Major Products

The major products formed from reactions involving zinc(2+) bis(2-ethyl-1H-imidazole) depend on the specific reaction type. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the zinc center.

Scientific Research Applications

Zinc(2+) bis(2-ethyl-1H-imidazole) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various organic transformations, including cycloadditions and polymerizations.

    Biology: Zinc complexes with imidazole ligands are studied for their potential as enzyme mimics and inhibitors, particularly in metalloprotein research.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Zinc(2+) bis(2-ethyl-1H-imidazole) is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism by which zinc(2+) bis(2-ethyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the zinc center often acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through coordination bonds and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Comparison with Similar Compounds

Zinc(2+) bis(2-ethyl-1H-imidazole) can be compared with other zinc-imidazole complexes, such as zinc(2+) bis(1H-imidazole) and zinc(2+) bis(2-methyl-1H-imidazole). While these compounds share similar coordination environments, the presence of different substituents on the imidazole ring can influence their chemical properties and reactivity. For example, the ethyl group in zinc(2+) bis(2-ethyl-1H-imidazole) may enhance the compound’s solubility in organic solvents and affect its steric and electronic properties compared to its methyl-substituted counterpart.

List of Similar Compounds

  • Zinc(2+) bis(1H-imidazole)
  • Zinc(2+) bis(2-methyl-1H-imidazole)
  • Zinc(2+) bis(4,5-diphenyl-1H-imidazole)

Properties

Molecular Formula

C10H16N4Zn+2

Molecular Weight

257.6 g/mol

IUPAC Name

zinc;2-ethyl-1H-imidazole

InChI

InChI=1S/2C5H8N2.Zn/c2*1-2-5-6-3-4-7-5;/h2*3-4H,2H2,1H3,(H,6,7);/q;;+2

InChI Key

XPKATAROURDKHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1.CCC1=NC=CN1.[Zn+2]

Origin of Product

United States

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